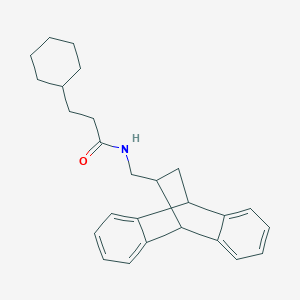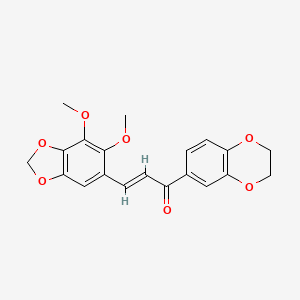
3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide is a complex organic compound that features a cyclohexyl group and an ethanoanthracene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide typically involves multiple steps. One common approach is to start with the preparation of the 9,10-dihydro-9,10-ethanoanthracene core, which can be synthesized through a Diels-Alder reaction involving anthracene and ethylene . The cyclohexyl group can be introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the propanamide group through an amidation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ethanoanthracene core or the cyclohexyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts where necessary .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic ring or cyclohexyl group .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, and pathways involved in cellular processes. Further research is needed to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
9,10-dihydro-9,10-ethanoanthracene: A simpler analog that lacks the cyclohexyl and propanamide groups.
Cyclohexyl derivatives: Compounds that feature a cyclohexyl group attached to different aromatic or aliphatic cores.
Uniqueness
The uniqueness of 3-cyclohexyl-N-(9,10-dihydro-9,10-ethanoanthracen-11-ylmethyl)propanamide lies in its combination of a cyclohexyl group with an ethanoanthracene core and a propanamide moiety. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C26H31NO |
|---|---|
Molecular Weight |
373.5 g/mol |
IUPAC Name |
3-cyclohexyl-N-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)propanamide |
InChI |
InChI=1S/C26H31NO/c28-25(15-14-18-8-2-1-3-9-18)27-17-19-16-24-20-10-4-6-12-22(20)26(19)23-13-7-5-11-21(23)24/h4-7,10-13,18-19,24,26H,1-3,8-9,14-17H2,(H,27,28) |
InChI Key |
PGZICMLLKZWLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCC2CC3C4=CC=CC=C4C2C5=CC=CC=C35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-fluoro-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11470046.png)
![N-[1-cyclopentyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]thiophene-2-carboxamide](/img/structure/B11470061.png)
![5-(Butan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11470064.png)
![N-(4-{[4-acetyl-1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]sulfamoyl}phenyl)acetamide](/img/structure/B11470072.png)
![N-[4-(8-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)phenyl]acetamide](/img/structure/B11470077.png)
![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide](/img/structure/B11470079.png)
![ethyl 5-({[4-(4-isopropyl-2,3-dimethyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]sulfonyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B11470092.png)
![1-(4-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B11470099.png)
![1,3-dimethyl-6-pentyl-7-phenyl-8-[3-(trifluoromethyl)phenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11470106.png)
![3-(5-bromofuran-2-yl)-N-(2-{[(4-fluorophenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11470114.png)
![3-(4-Fluorophenyl)-7-(2-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11470121.png)
![Benzeneacetamide, N-[2,2,2-trifluoro-1-[[(tetrahydro-2-furanyl)methyl]amino]-1-(trifluoromethyl)ethyl]-](/img/structure/B11470125.png)


